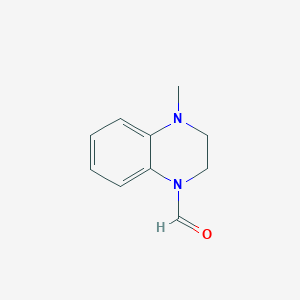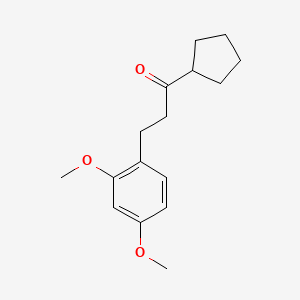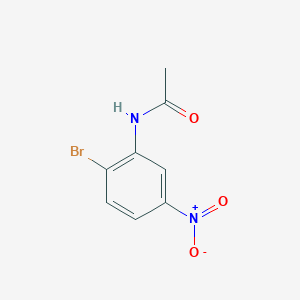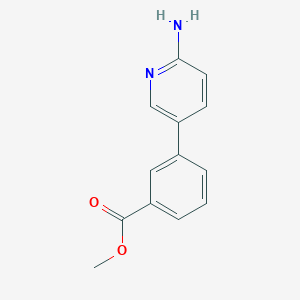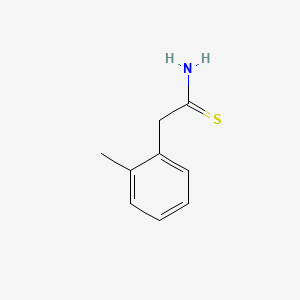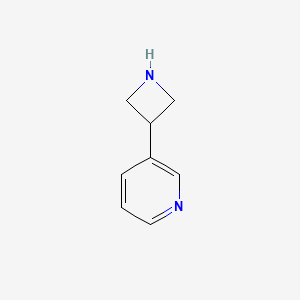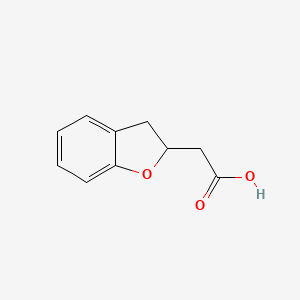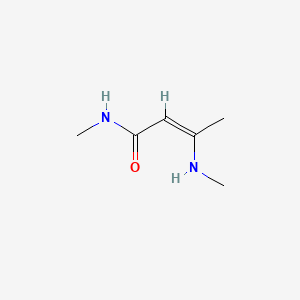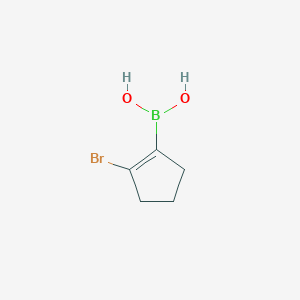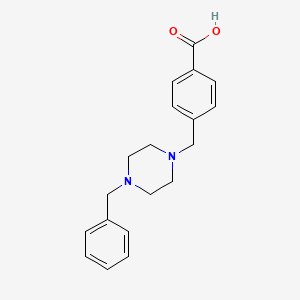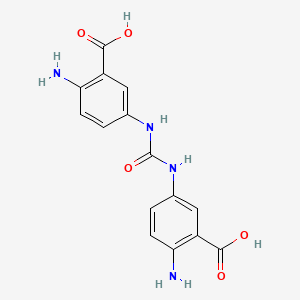![molecular formula C9H9N3O B1612272 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol CAS No. 868755-55-9](/img/structure/B1612272.png)
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Descripción general
Descripción
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H9N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure . Triazoles are known for their wide range of biological activities, including antiviral and anti-infective properties .
Synthesis Analysis
The synthesis of triazole derivatives, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, often involves the reaction of an aromatic compound with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” includes a phenyl group attached to a triazole ring via a methanol group . The 1H-NMR spectrum of similar compounds shows two singlet peaks at around 8.12–8.33 and 7.77–7.91 ppm, which are assigned to the 1,2,4-triazole ring .
Chemical Reactions Analysis
Triazole compounds, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, can undergo various chemical reactions due to the presence of the triazole ring. These reactions can lead to the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” can be inferred from its molecular structure. For instance, its molecular weight is 175.19 g/mol . The IR absorption spectra of similar compounds show the presence of two signals for C=O groups at around 1650–1712 cm−1 .
Aplicaciones Científicas De Investigación
Application 1: Anticancer Agents
- Summary of the Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents. These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
- Methods of Application or Experimental Procedures: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results or Outcomes: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Application 2: Broad Biological Activities
- Summary of the Application: Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
- Methods of Application or Experimental Procedures: The review summarizes the synthetic methods of triazole compounds from various nitrogen sources over the past 20 years .
- Results or Outcomes: A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Application 3: Antifungal Agents
- Summary of the Application: Triazole derivatives such as Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application .
- Methods of Application or Experimental Procedures: These drugs are typically administered orally or intravenously. The specific dosage and administration schedule depend on the type and severity of the fungal infection .
- Results or Outcomes: These drugs have been proven effective in treating a variety of fungal infections. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane .
Application 4: Antiviral Agents
- Summary of the Application: Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis. It contains a triazole ring .
- Methods of Application or Experimental Procedures: Ribavirin can be administered orally or intravenously, depending on the specific medical condition. It works by inhibiting the replication of viral RNA .
- Results or Outcomes: Ribavirin has been shown to be effective in treating several types of viral infections, including hepatitis C .
Application 5: Antituberculosis Agents
- Summary of the Application: Triazole derivatives have been reported to have antituberculosis properties .
- Methods of Application or Experimental Procedures: These compounds are typically synthesized in the lab and then tested against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Results or Outcomes: While specific results can vary, some triazole derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
Application 6: Material Chemistry
- Summary of the Application: Triazole derivatives have important application value in various fields, including material chemistry .
- Methods of Application or Experimental Procedures: The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, which can be useful in the development of new materials .
- Results or Outcomes: While specific outcomes can vary, triazole derivatives have been widely applied in many medicinal scaffolds .
Safety And Hazards
As with any chemical compound, the safety and hazards of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. Triazoles are generally considered to have high specificity and efficacy, but resistance can be an issue .
Direcciones Futuras
The future research directions for “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, they could be investigated for their potential as antiviral and anti-infective drugs .
Propiedades
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSZGGXHHOYFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607932 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
CAS RN |
868755-55-9 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



